2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one
Description
2-(3-Methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one (CAS: 1207035-43-5) is a heterocyclic compound featuring a phthalazinone core substituted with a 3-methylphenyl group at position 2 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further linked to a 3,4,5-trimethoxyphenyl group, a structural motif commonly associated with antitumor activity in combretastatin analogs .
Properties
IUPAC Name |
2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O5/c1-15-8-7-9-17(12-15)30-26(31)19-11-6-5-10-18(19)22(28-30)25-27-24(29-35-25)16-13-20(32-2)23(34-4)21(14-16)33-3/h5-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVOKWTMVRCZBHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=C(C(=C5)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, particularly focusing on its cytotoxicity, antimicrobial properties, and mechanisms of action.
Chemical Structure and Properties
This compound belongs to the class of phthalazinone derivatives, characterized by a phthalazin ring fused with an oxadiazole moiety. The presence of multiple methoxy groups and a methylphenyl substituent enhances its lipophilicity and may influence its biological interactions.
1. Cytotoxicity
Research indicates that derivatives of phthalazinones exhibit significant cytotoxic activity against various cancer cell lines. In particular, studies have shown that compounds similar to 2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one can induce apoptosis in cancer cells such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells.
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-116 | 36 | Apoptosis induction |
| Compound B | HeLa | 34 | Caspase activation |
| Compound C | MCF-7 | 59 | Cell cycle arrest |
These compounds were noted for their ability to induce caspase activity and lead to morphological changes indicative of apoptosis (shrinkage and detachment from the substrate) .
2. Antimicrobial Activity
Phthalazinone derivatives have also been evaluated for their antimicrobial properties. The synthesized derivatives demonstrated varying degrees of activity against both bacterial and fungal strains.
Table 2: Antimicrobial Activity of Phthalazinone Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound D | E. coli | 15 |
| Compound E | S. aureus | 20 |
| Compound F | C. albicans | 18 |
The results suggest that structural modifications significantly influence the antimicrobial efficacy of these compounds .
The mechanisms through which 2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one exerts its biological effects include:
- Induction of Apoptosis: The compound activates caspases leading to programmed cell death in cancer cells.
- Cell Cycle Arrest: It has been observed that treatment with certain derivatives results in an accumulation of cells in the sub-G1 phase, indicating apoptosis .
Case Studies
A notable study involved the synthesis and testing of several phthalazinone derivatives where one specific derivative exhibited an IC50 value lower than 50 μM across multiple cancer cell lines. This study highlighted the importance of structural features in determining biological activity .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₂₆H₂₂N₄O₅
- Molecular Weight : 470.485 g/mol
- Hydrogen Bond Acceptors : 8
- logP : Estimated ~5.0 (based on structural analogs) .
Structural and Physicochemical Comparison
Below is a comparative analysis of the target compound with structurally analogous derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
